Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
Brand Name: Vulcanchem
CAS No.: 132587-61-2
VCID: VC0145385
InChI: InChI=1S/C27H36O13/c1-11(25(3,4)35)7-17(30)40-20-21-26-10-38-27(21,24(34)37-6)22(32)19(31)18(26)14(9-16(29)36-5)13(12(2)28)8-15(26)39-23(20)33/h7,13-15,18-22,31-32,35H,8-10H2,1-6H3/b11-7+/t13?,14?,15?,18?,19-,20?,21?,22+,26?,27-/m0/s1
SMILES: CC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)O
Molecular Formula: C27H36O13
Molecular Weight: 568.6 g/mol

Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate

CAS No.: 132587-61-2

Main Products

VCID: VC0145385

Molecular Formula: C27H36O13

Molecular Weight: 568.6 g/mol

Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate - 132587-61-2

CAS No. 132587-61-2
Product Name Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
Molecular Formula C27H36O13
Molecular Weight 568.6 g/mol
IUPAC Name methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate
Standard InChI InChI=1S/C27H36O13/c1-11(25(3,4)35)7-17(30)40-20-21-26-10-38-27(21,24(34)37-6)22(32)19(31)18(26)14(9-16(29)36-5)13(12(2)28)8-15(26)39-23(20)33/h7,13-15,18-22,31-32,35H,8-10H2,1-6H3/b11-7+/t13?,14?,15?,18?,19-,20?,21?,22+,26?,27-/m0/s1
Standard InChIKey FKCBKHBQLCJMBJ-USLLDNLKSA-N
Isomeric SMILES C/C(=C\C(=O)OC1C2[C@]3([C@@H]([C@H](C4C2(CO3)C(CC(C4CC(=O)OC)C(=O)C)OC1=O)O)O)C(=O)OC)/C(C)(C)O
SMILES CC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)O
Canonical SMILES CC(=CC(=O)OC1C2C34COC2(C(C(C3C(C(CC4OC1=O)C(=O)C)CC(=O)OC)O)O)C(=O)OC)C(C)(C)O
Synonyms bruceanic acid D
PubChem Compound 6439339
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator